
6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidin-4-ylmethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine-2,4-dione and piperidine.
Nucleophilic Substitution: The piperidin-4-ylmethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 6-chloropyrimidine-2,4-dione with piperidin-4-ylmethyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the piperidin-4-ylmethyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperidin-4-ylmethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a 6-amino-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione derivative.
Scientific Research Applications
Chemistry
In chemistry, 6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors. For instance, its derivatives could exhibit activity against certain types of cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of agrochemicals or other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-value products.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The piperidin-4-ylmethyl group could enhance binding affinity to these targets, while the pyrimidine ring may participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyrimidine-2,4-dione: Lacks the piperidin-4-ylmethyl group, making it less versatile in terms of chemical reactivity.
3-(Piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atom at the 6-position, which may affect its reactivity and biological activity.
6-Bromo-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and biological properties.
Uniqueness
6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the chlorine atom and the piperidin-4-ylmethyl group. This combination enhances its chemical versatility and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14ClN3O2 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
6-chloro-3-(piperidin-4-ylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14ClN3O2/c11-8-5-9(15)14(10(16)13-8)6-7-1-3-12-4-2-7/h5,7,12H,1-4,6H2,(H,13,16) |
InChI Key |
YSQAOBDTKJPFGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C(=O)C=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


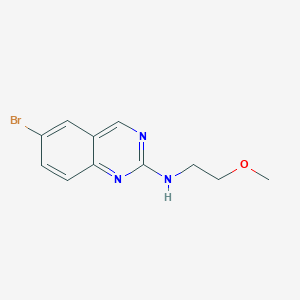

![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)
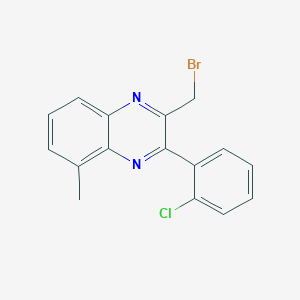

![(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13081685.png)



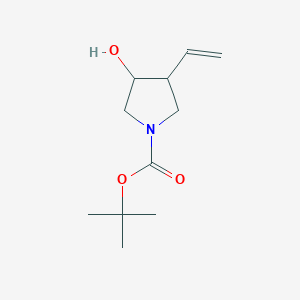

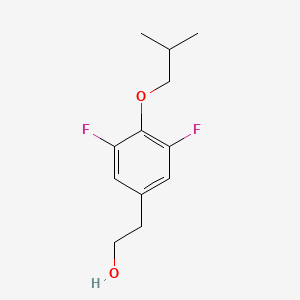
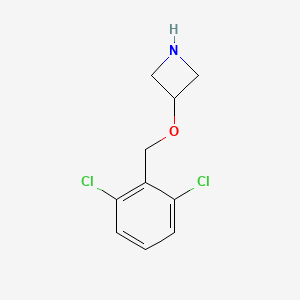
![2-{Hydroxy[(pyrazin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B13081728.png)
